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Compound of Interest

Compound Name:
Triphenylmethyl(2-bromoethyl)

sulfide

Cat. No.: B1145269 Get Quote

An In-depth Technical Guide to (2-Bromoethyl)
(trityl)sulfane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of (2-Bromoethyl)(trityl)sulfane, a bifunctional molecule with potential applications in

organic synthesis and drug development. Due to the limited availability of experimental data in

peer-reviewed literature for this specific compound, this guide combines reported data with

plausible, extrapolated information based on well-established chemical principles.

Chemical Identity and Physical Properties
(2-Bromoethyl)(trityl)sulfane, also known as Triphenylmethyl(2-bromoethyl) sulfide, is a solid

organic compound. The presence of the bulky trityl group confers significant steric hindrance

around the sulfur atom, while the bromoethyl group provides a reactive site for nucleophilic

substitution.

Table 1: Physical and Chemical Properties of (2-Bromoethyl)(trityl)sulfane
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Property Value Source/Method

IUPAC Name [2-(Tritylsulfanyl)ethyl]bromide IUPAC Nomenclature

Synonyms

(2-Bromoethyl)

(triphenylmethyl)sulfane,

Triphenylmethyl(2-bromoethyl)

sulfide

PubChem[1]

CAS Number 157522-54-8
A2B Chem, Sigma-Aldrich[2]

[3]

Molecular Formula C21H19BrS PubChem[1]

Molecular Weight 383.34 g/mol PubChem[1]

Physical Form
White to off-white powder or

crystals
Inferred from supplier data

Melting Point

Not experimentally determined.

Expected to be a solid with a

defined melting point.

N/A

Boiling Point

Not determined. Likely to

decompose upon heating at

atmospheric pressure.

N/A

Solubility

Soluble in common organic

solvents like dichloromethane,

chloroform, and ethyl acetate.

Insoluble in water.

Inferred from structure

Storage
Sealed in a dry environment at

2-8°C
Sigma-Aldrich[3]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of (2-Bromoethyl)(trityl)sulfane

is not readily available in the literature, a plausible and efficient synthesis can be achieved

through the S-alkylation of trityl mercaptan with an excess of 1,2-dibromoethane.
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Proposed Synthetic Protocol
Reaction:

Materials:

Trityl mercaptan ((C6H5)3CSH)

1,2-Dibromoethane

A suitable base (e.g., sodium hydride, potassium carbonate)

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

To a solution of trityl mercaptan in anhydrous THF under an inert atmosphere (e.g., nitrogen

or argon), add a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0°C.

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of

the thiolate.

Add an excess (e.g., 5-10 equivalents) of 1,2-dibromoethane to the reaction mixture.

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the

reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench carefully with deionized

water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with deionized water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purification
The crude product can be purified by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product,

as identified by TLC, are combined and the solvent is removed under reduced pressure to yield

(2-Bromoethyl)(trityl)sulfane as a solid.

Reaction Setup Work-up Purification

Trityl Mercaptan in Anhydrous THF Add Base (e.g., NaH) at 0°C Formation of Trityl Thiolate Add Excess 1,2-Dibromoethane Heat and Monitor by TLC Quench with Water Extract with Organic Solvent Wash with Water and Brine Dry and Concentrate Flash Column Chromatography Pure (2-Bromoethyl)(trityl)sulfane

Click to download full resolution via product page

Proposed workflow for the synthesis and purification of (2-Bromoethyl)(trityl)sulfane.

Spectroscopic and Analytical Data
While experimentally obtained spectra for (2-Bromoethyl)(trityl)sulfane are not available in

public databases, the expected data based on its structure are summarized below.

Table 2: Predicted Spectroscopic Data for (2-Bromoethyl)(trityl)sulfane
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Technique Expected Features

¹H NMR

- Aromatic protons (trityl group): Multiplet around

δ 7.2-7.5 ppm (15H). - Methylene protons

adjacent to sulfur (-S-CH₂-): Triplet around δ

2.5-2.8 ppm (2H). - Methylene protons adjacent

to bromine (-CH₂-Br): Triplet around δ 3.3-3.6

ppm (2H).

¹³C NMR

- Aromatic carbons (trityl group): Multiple signals

in the range of δ 125-145 ppm. - Quaternary

carbon of the trityl group (-C(Ph)₃): Signal

around δ 65-70 ppm. - Methylene carbon

adjacent to sulfur (-S-CH₂-): Signal around δ 35-

40 ppm. - Methylene carbon adjacent to

bromine (-CH₂-Br): Signal around δ 30-35 ppm.

Mass Spec (ESI+)

- [M+Na]⁺: Expected around m/z 406.0. -

Fragment ion: Prominent peak at m/z 243.1

corresponding to the trityl cation [(C₆H₅)₃C]⁺.

IR Spectroscopy

- Aromatic C-H stretch: ~3050 cm⁻¹. - Aliphatic

C-H stretch: ~2950 cm⁻¹. - Aromatic C=C

stretch: ~1600 and 1490 cm⁻¹. - C-Br stretch:

~600-700 cm⁻¹.

Chemical Reactivity and Applications in Drug
Development
(2-Bromoethyl)(trityl)sulfane is a bifunctional molecule. The trityl group serves as a protecting

group for the thiol, which can be deprotected under acidic conditions to reveal the free thiol.

The bromoethyl moiety is susceptible to nucleophilic attack, allowing for the conjugation of this

molecule to other substrates.

Key Reactions
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles

(e.g., amines, carboxylates, thiolates) to form new carbon-heteroatom bonds.
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Deprotection of the Thiol: The trityl group can be removed using mild acidic conditions (e.g.,

trifluoroacetic acid in the presence of a scavenger like triethylsilane) to yield the free thiol.

Potential Applications in Drug Development
The structure of (2-Bromoethyl)(trityl)sulfane makes it a potentially useful building block in drug

development, particularly in the areas of bioconjugation and the synthesis of targeted drug

delivery systems. The protected thiol allows for the manipulation of other parts of a molecule

without interference from the highly reactive thiol group.

Chemical Reactivity

Potential Applications in Drug Development

(2-Bromoethyl)(trityl)sulfane

Bromoethyl Group
(Electrophilic Site)

Trityl-Protected Thiol
(Masked Nucleophile)

Intermediate for Complex
Molecule Synthesis

Conjugation to Biomolecules
(e.g., proteins, antibodies)

 Nucleophilic
Substitution 

Introduction of a Thiol Linker
for Drug Delivery Systems

 Deprotection 

Click to download full resolution via product page

Logical relationship of (2-Bromoethyl)(trityl)sulfane's functionalities and potential applications.

Safety Information
(2-Bromoethyl)(trityl)sulfane is classified with the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound,

including the use of personal protective equipment (gloves, safety glasses, and a lab coat).

Work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is intended for experienced

researchers and professionals. The proposed experimental protocols and predicted data are for

informational purposes only and have not been independently verified. All laboratory work

should be conducted with appropriate safety measures and by qualified individuals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1145269?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylmethyl_2-bromoethyl_-sulfide
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylmethyl_2-bromoethyl_-sulfide
https://www.a2bchem.com/157522-54-8.html
https://www.sigmaaldrich.com/US/en/product/bldpharmatechcoltd/bl3h9a9a34e3?context=bbe
https://www.benchchem.com/product/b1145269#physical-and-chemical-properties-of-2-bromoethyl-trityl-sulfane
https://www.benchchem.com/product/b1145269#physical-and-chemical-properties-of-2-bromoethyl-trityl-sulfane
https://www.benchchem.com/product/b1145269#physical-and-chemical-properties-of-2-bromoethyl-trityl-sulfane
https://www.benchchem.com/product/b1145269#physical-and-chemical-properties-of-2-bromoethyl-trityl-sulfane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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